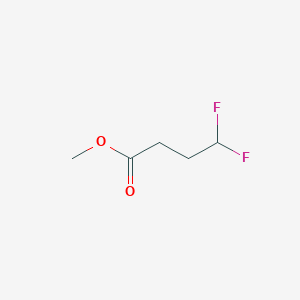
Methyl 4,4-difluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4-difluorobutanoate is an organic compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol . It is a methyl ester derivative of 4,4-difluorobutanoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluorobutanoate can be synthesized through various synthetic routes. One common method involves the esterification of 4,4-difluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluorobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-difluorobutanoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4,4-difluorobutanoic acid.
Reduction: 4,4-difluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-difluorobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4,4-difluorobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 4,4-difluorobutanoic acid and methanol. The fluorine atoms in the molecule can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobutanoate: A similar ester with a single fluorine atom.
Methyl 4,4-dichlorobutanoate: A related compound with chlorine atoms instead of fluorine.
Methyl 4,4-dibromobutanoate: Another analogous ester with bromine atoms.
Uniqueness
Methyl 4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its mono-fluorinated or halogen-substituted counterparts. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired .
Properties
Molecular Formula |
C5H8F2O2 |
|---|---|
Molecular Weight |
138.11 g/mol |
IUPAC Name |
methyl 4,4-difluorobutanoate |
InChI |
InChI=1S/C5H8F2O2/c1-9-5(8)3-2-4(6)7/h4H,2-3H2,1H3 |
InChI Key |
HUAYTQWXLKYSOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


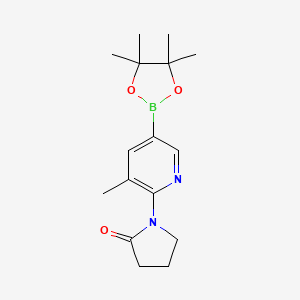
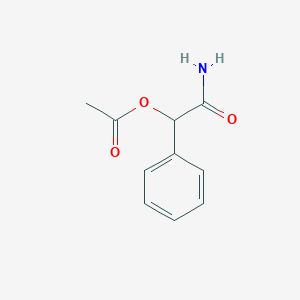
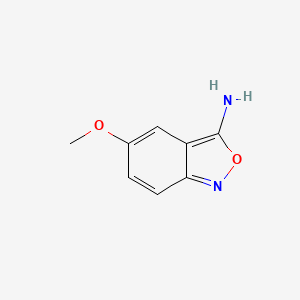
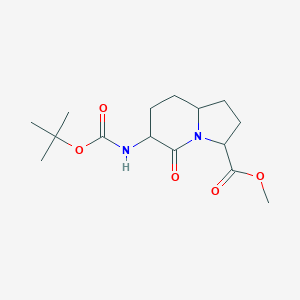
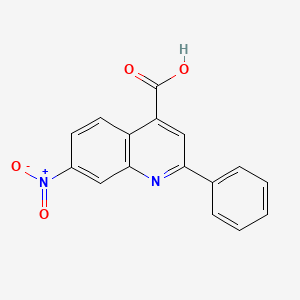
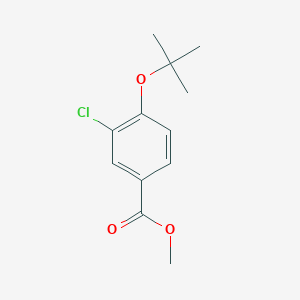
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
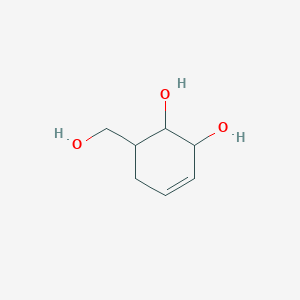
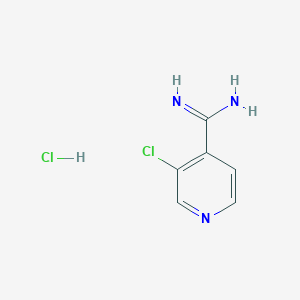
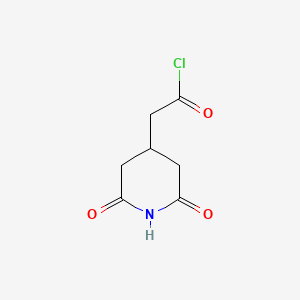
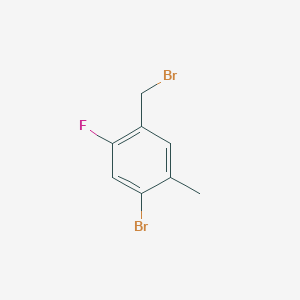
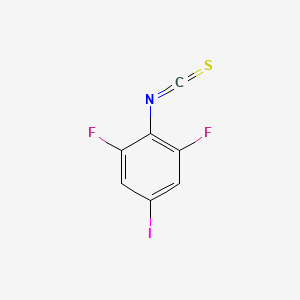
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)

